Dimethylmyleran - 55-93-6

Dimethylmyleran

Catalog Number: EVT-265111
CAS Number: 55-93-6
Molecular Formula: C8H18O6S2
Molecular Weight: 274.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dimethylmyleran is a methanesulfonate ester that is hexane-2,5-diol in which the hydrogens of the hydroxy groups are replaced by methanesulfonyl groups. It has a role as a mutagen and an alkylating agent.
Overview

Dimethylmyleran is a synthetic compound that belongs to the class of chemical agents known as alkylating agents. It is primarily used in research settings and has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. The compound is characterized by its ability to modify DNA, which can lead to significant biological effects.

Source

Dimethylmyleran is derived from myleran, a well-known alkylating agent used in cancer treatment. The modification involves the addition of two methyl groups, enhancing its reactivity and specificity toward DNA targets. The synthesis of dimethylmyleran is typically carried out in laboratory settings, utilizing established chemical reactions that facilitate the introduction of the methyl groups.

Classification

Dimethylmyleran is classified as an alkylating agent, specifically a nitrogen mustard derivative. Alkylating agents are known for their ability to form covalent bonds with DNA, leading to cross-linking and subsequent disruption of normal cellular processes. This class of compounds is often utilized in chemotherapy due to their cytotoxic effects on rapidly dividing cells.

Synthesis Analysis

Methods

The synthesis of dimethylmyleran can be achieved through several methods, with the most common involving the reaction of myleran with methylating agents such as dimethyl sulfate or methyl iodide. The general reaction can be summarized as follows:

  1. Starting Material: Myleran (also known as busulfan).
  2. Methylation Reaction: The introduction of two methyl groups occurs through nucleophilic substitution reactions.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Technical Details

The methylation process typically requires controlled conditions, including specific temperatures and solvent systems, to optimize yields and minimize by-products. Reaction times may vary depending on the scale and desired purity of the final product.

Molecular Structure Analysis

Structure

Dimethylmyleran has a complex molecular structure characterized by a central nitrogen atom bonded to two methyl groups and an alkyl chain derived from myleran. Its chemical formula can be expressed as C7H14N2O4SC_7H_{14}N_2O_4S.

Data

  • Molecular Weight: Approximately 206.26 g/mol.
  • Structural Formula: The structure features a sulfur atom linked to an ether functional group, contributing to its reactivity.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy can be employed to elucidate the three-dimensional conformation of dimethylmyleran.
Chemical Reactions Analysis

Reactions

Dimethylmyleran undergoes various chemical reactions typical for alkylating agents:

  1. Alkylation of DNA: The primary reaction involves the formation of covalent bonds with nucleophilic sites on DNA bases, particularly guanine.
  2. Hydrolysis: In aqueous environments, dimethylmyleran can hydrolyze, leading to the release of methyl groups and potentially reducing its efficacy as an alkylating agent.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of competing nucleophiles. Understanding these parameters is crucial for optimizing its use in experimental settings.

Mechanism of Action

Process

The mechanism by which dimethylmyleran exerts its biological effects involves several key steps:

  1. DNA Binding: Upon administration, the compound preferentially binds to DNA at guanine residues.
  2. Cross-Linking: This binding leads to cross-linking between DNA strands, preventing proper replication and transcription.
  3. Cell Cycle Arrest: Cells that have undergone this modification may experience cell cycle arrest or apoptosis due to the inability to properly replicate their genetic material.

Data

Studies have demonstrated that dimethylmyleran exhibits significant cytotoxicity against various cancer cell lines, reinforcing its potential utility in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dimethylmyleran typically appears as a white crystalline solid.
  • Solubility: It is soluble in polar solvents like water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Dimethylmyleran is relatively stable under dry conditions but can degrade in humid environments due to hydrolysis.
  • Reactivity: As an alkylating agent, it is highly reactive towards nucleophiles, particularly those found in biological molecules like proteins and nucleic acids.
Applications

Scientific Uses

Dimethylmyleran has several applications in scientific research:

  1. Cancer Research: Its ability to induce DNA damage makes it a valuable tool for studying mechanisms of cancer cell resistance and sensitivity.
  2. Pharmacological Studies: Researchers utilize dimethylmyleran to explore drug interactions at the molecular level.
  3. Biochemical Assays: It serves as a reagent in assays designed to assess cellular responses to DNA damage.
Immunomodulatory Mechanisms in Hematopoietic Systems

Role in T-Cell Depletion and Host Microenvironment Modulation

Dimethyl myleran (DMM), an alkylating agent, exerts potent immunomodulatory effects by selectively depleting host T-cells that mediate graft rejection in haploidentical hematopoietic cell transplantation (haplo-HCT). Unlike conventional chemotherapeutics, DMM achieves profound myeloablation with minimal generalized immunosuppression. This unique property preserves critical stromal elements of the bone marrow (BM) microenvironment, including vascular endothelial cells and CXCL12-abundant reticular (CAR) cells, which support hematopoietic stem cell (HSC) engraftment and function [1] [3].

DMM's preservation of stromal-derived factor-1 (SDF-1/CXCL12) is particularly significant. SDF-1, secreted by perivascular stromal cells, guides HSC homing to BM niches via CXCR4 receptor binding. Studies demonstrate that SDF-1 deficiency severely impairs HSC colonization in fetal bone marrow during ontogeny [1]. By sparing SDF-1-producing stromal cells, DMM maintains the chemotactic signals essential for donor HSC trafficking and retention. This microenvironmental preservation creates a permissive niche for allograft acceptance while simultaneously depleting alloreactive T-cells that drive graft rejection [3] [5].

Table 1: Key Microenvironment Components Modulated by DMM Conditioning

ComponentFunctionDMM's Impact
SDF-1/CXCL12Chemokine for HSC homing/retentionPreserved production by stromal cells
CAR cellsCXCL12-abundant reticular niche cellsStructural and functional maintenance
Vascular endotheliumSDF-1 secretion and HSC adhesionEnhanced vascular niche integrity
Host T-cellsMediate graft rejectionSelective depletion

Synergistic Effects with Total Body Irradiation on Graft Tolerance

DMM significantly enhances the efficacy of sublethal total body irradiation (TBI) in promoting donor-specific tolerance. In murine MHC-haploidentical transplantation models, the combination of DMM (0.2 mg/mouse) with 800 rads TBI achieved superior outcomes compared to either modality alone or higher-dose TBI (950 rads). This regimen induced complete chimerism in >80% of recipients, with full immune reconstitution and donor-specific tolerance comparable to syngeneic transplants [3] [5].

The synergy arises from complementary mechanisms:

  • Myeloablation: DMM eliminates radioresistant host hematopoietic stem cells that compete with donor cells
  • Immunosuppression: Sublethal TBI depletes peripheral lymphocytes without excessive mucosal damage
  • Microenvironment preservation: DMM spares stromal elements critical for donor HSC function

Clinical data in acute lymphoblastic leukemia (ALL) patients undergoing haplo-HCT with post-transplant cyclophosphamide (PTCy) demonstrate that TBI-based myeloablative conditioning (MAC) significantly improves outcomes over chemotherapy-only regimens. TBI-based MAC reduced non-relapse mortality (21% vs 31%, p<0.01) and improved 2-year leukemia-free survival (45% vs 37%, p=0.05) [8]. These findings validate the preclinical synergy between radiation and DMM-like myeloablative agents.

Table 2: Outcomes of TBI-Based vs Chemotherapy-Based Conditioning in Haploidentical HCT for ALL

ParameterTBI-Based MAC (n=188)CT-Based MAC (n=239)P-value
2-year LFS45%37%0.05
2-year OS51%47%0.18
Non-relapse mortality21%31%<0.01
Relapse incidence34%32%0.44
Grade II-IV aGVHDIncreased riskLower risk0.02

Impact on Mixed Lymphocyte Culture Responses and Lympholysis

DMM conditioning fundamentally alters host-vs-graft (HvG) and graft-vs-host (GvH) alloreactivity by modulating T-cell responsiveness. In mixed lymphocyte culture (MLC) assays, lymphocytes from DMM-conditioned hosts show significantly reduced proliferation against donor antigens compared to untreated controls. This hyporesponsiveness reflects the elimination of alloreactive T-cell clones responsible for graft rejection [3] [9].

Notably, DMM preserves cytotoxic T-lymphocyte (CTL) function against third-party antigens while inducing donor-specific tolerance. Cell-mediated lympholysis (CML) assays demonstrate that:

  • Effector cells from DMM-conditioned chimeras retain potent cytolytic activity against trinitrophenyl (TNP)-modified autologous targets
  • Donor-specific targets remain protected despite modification with haptens like TNP
  • This split tolerance indicates intact immune function with selective donor-antigen non-responsiveness [9]

The immunomodulation extends beyond depletion to active regulatory mechanisms. DMM promotes the expansion of CXCR4+ regulatory T-cells (Tregs) that home to SDF-1-rich niches in lymphoid tissues. These Tregs suppress residual alloreactive responses through TGF-β secretion and CTLA-4-mediated inhibition, establishing durable transplantation tolerance without broad immunodeficiency [3] [6].

Properties

CAS Number

55-93-6

Product Name

Dimethylmyleran

IUPAC Name

5-methylsulfonyloxyhexan-2-yl methanesulfonate

Molecular Formula

C8H18O6S2

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C8H18O6S2/c1-7(13-15(3,9)10)5-6-8(2)14-16(4,11)12/h7-8H,5-6H2,1-4H3

InChI Key

JDZNTUQRMDAIRO-UHFFFAOYSA-N

SMILES

CC(CCC(C)OS(=O)(=O)C)OS(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

dimethylbusulfan
dimethylmyleran
dimethylmyleran, (+-)-isomer
dimethylmyleran, (meso)-isomer
NSC 23890

Canonical SMILES

CC(CCC(C)OS(=O)(=O)C)OS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.